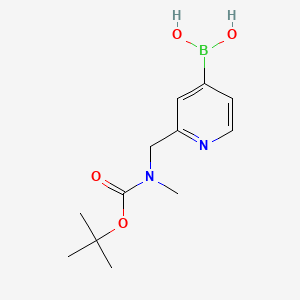
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a boronic acid group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) group is then added to protect the amine functionality. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic esters, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in different applications, including drug development and material science .
科学的研究の応用
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid has several scientific research applications:
作用機序
The mechanism of action of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups. This interaction can modulate the activity of the enzymes and affect various biochemical pathways .
特性
分子式 |
C12H19BN2O4 |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15(4)8-10-7-9(13(17)18)5-6-14-10/h5-7,17-18H,8H2,1-4H3 |
InChIキー |
GTVIXCXWJZQYNS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)CN(C)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


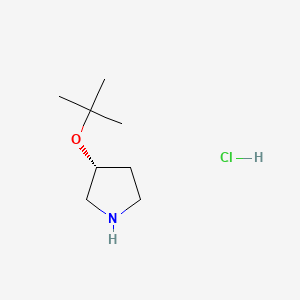
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
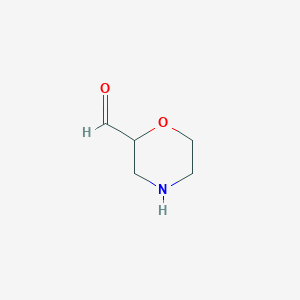
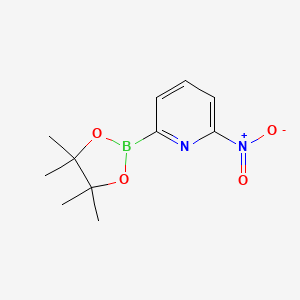
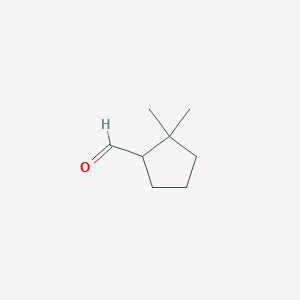
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
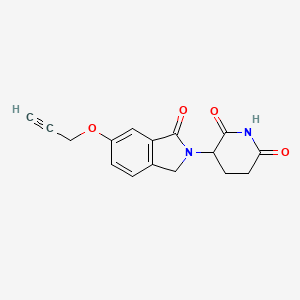
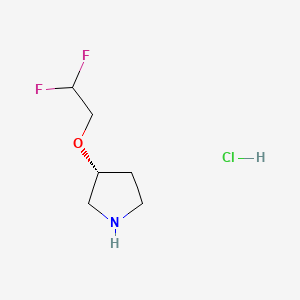
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
